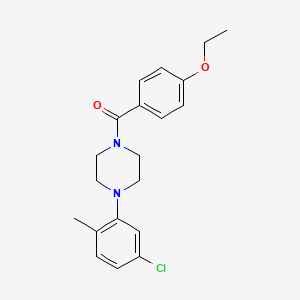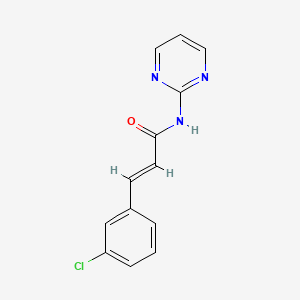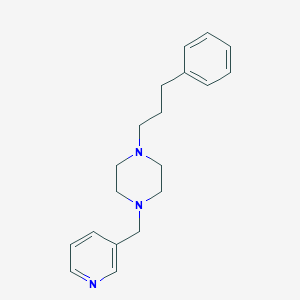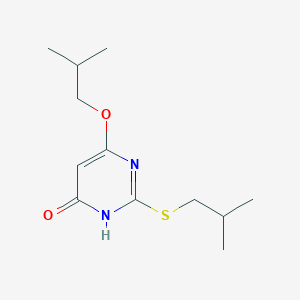
1-(5-chloro-2-methylphenyl)-4-(4-ethoxybenzoyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-chloro-2-methylphenyl)-4-(4-ethoxybenzoyl)piperazine, also known as CEME, is a chemical compound that has been the focus of scientific research due to its potential therapeutic applications. CEME is a piperazine derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Mécanisme D'action
The exact mechanism of action of 1-(5-chloro-2-methylphenyl)-4-(4-ethoxybenzoyl)piperazine is not fully understood, but it is believed to act on the serotonergic and dopaminergic systems in the brain. 1-(5-chloro-2-methylphenyl)-4-(4-ethoxybenzoyl)piperazine has been found to bind to serotonin receptors and increase the levels of serotonin in the brain, which may contribute to its anxiolytic and antidepressant effects. It has also been found to block dopamine receptors, which may contribute to its antipsychotic effects.
Biochemical and Physiological Effects:
1-(5-chloro-2-methylphenyl)-4-(4-ethoxybenzoyl)piperazine has been found to have several biochemical and physiological effects. Studies have shown that 1-(5-chloro-2-methylphenyl)-4-(4-ethoxybenzoyl)piperazine increases the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a key role in neuroplasticity and neuronal survival. 1-(5-chloro-2-methylphenyl)-4-(4-ethoxybenzoyl)piperazine has also been found to modulate the levels of inflammatory cytokines, which may contribute to its anti-inflammatory effects. Additionally, 1-(5-chloro-2-methylphenyl)-4-(4-ethoxybenzoyl)piperazine has been found to increase the levels of antioxidant enzymes, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
1-(5-chloro-2-methylphenyl)-4-(4-ethoxybenzoyl)piperazine has several advantages for lab experiments, including its high purity and yield, and its well-characterized synthesis method. However, 1-(5-chloro-2-methylphenyl)-4-(4-ethoxybenzoyl)piperazine has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Orientations Futures
There are several future directions for research on 1-(5-chloro-2-methylphenyl)-4-(4-ethoxybenzoyl)piperazine. One direction is to further investigate its potential therapeutic applications, including its role in the treatment of other psychiatric disorders such as bipolar disorder and post-traumatic stress disorder. Another direction is to study its safety and efficacy in humans, including its pharmacokinetics and potential drug interactions. Additionally, further research is needed to elucidate its mechanism of action and to optimize its synthesis method for large-scale production.
Méthodes De Synthèse
1-(5-chloro-2-methylphenyl)-4-(4-ethoxybenzoyl)piperazine has been synthesized using different methods, including the reaction of 1-(5-chloro-2-methylphenyl) piperazine with 4-ethoxybenzoyl chloride in the presence of a base. Another method involves the reaction of 4-ethoxybenzoyl piperazine with 5-chloro-2-methylphenyl hydrazine in the presence of a reducing agent. These methods have been optimized to yield high purity and yield of 1-(5-chloro-2-methylphenyl)-4-(4-ethoxybenzoyl)piperazine.
Applications De Recherche Scientifique
1-(5-chloro-2-methylphenyl)-4-(4-ethoxybenzoyl)piperazine has been studied for its potential therapeutic applications, including its role in the treatment of depression, anxiety, and schizophrenia. Studies have shown that 1-(5-chloro-2-methylphenyl)-4-(4-ethoxybenzoyl)piperazine has anxiolytic and antidepressant effects in animal models. It has also been found to have antipsychotic effects in animal models of schizophrenia. These findings suggest that 1-(5-chloro-2-methylphenyl)-4-(4-ethoxybenzoyl)piperazine may have potential as a novel therapeutic agent for these psychiatric disorders.
Propriétés
IUPAC Name |
[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-(4-ethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O2/c1-3-25-18-8-5-16(6-9-18)20(24)23-12-10-22(11-13-23)19-14-17(21)7-4-15(19)2/h4-9,14H,3,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASQGCJCESLSPDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C(C=CC(=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(5-Chloro-2-methylphenyl)piperazin-1-yl](4-ethoxyphenyl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5753418.png)


![5-phenyl-2-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5753435.png)
![4-fluorobenzaldehyde [phenyl(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methylene]hydrazone](/img/structure/B5753456.png)



![N-{3-[(dimethylamino)methyl]phenyl}-2-(hydroxyimino)acetamide](/img/structure/B5753479.png)
![1-cyclohexyl-2-[(4-nitrobenzyl)oxy]benzene](/img/structure/B5753491.png)
![5-(2-chlorophenyl)-2-furaldehyde [4-anilino-6-(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5753499.png)
